1,4-Dichlorohexane

Organic Chemistry Thermodynamics Isomer Stability

1,4-Dichlorohexane (CAS 50635-35-3) features chlorine substituents at positions 1 and 4, yielding two inequivalent C-Cl bonds (primary vs. secondary). This asymmetry enables sequential, chemoselective transformations—functionalize one site while preserving the other. For polymer synthesis, the kinked monomer backbone reduces crystallinity and enhances chain flexibility versus linear 1,6-dichlorohexane, delivering amorphous, low-Tg materials. Verify isomer identity before ordering; generic 'dichlorohexane' risks incorrect building blocks, failed syntheses, or unintended polymer architectures.

Molecular Formula C6H12Cl2
Molecular Weight 155.06 g/mol
CAS No. 50635-35-3
Cat. No. B3142468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorohexane
CAS50635-35-3
Molecular FormulaC6H12Cl2
Molecular Weight155.06 g/mol
Structural Identifiers
SMILESCCC(CCCCl)Cl
InChIInChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3
InChIKeyQUBRHRAWRVZUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorohexane (CAS 50635-35-3) for Research and Industrial Procurement: A Specialized Dichloroalkane Intermediate


1,4-Dichlorohexane (CAS 50635-35-3) is a specialized C6 α,ω-dichloroalkane, a member of the class of halogenated hydrocarbons. Its molecular formula is C6H12Cl2, with a molecular weight of 155.06 g/mol [1]. The compound features chlorine atoms substituted at the first and fourth carbon positions of the hexane chain, resulting in a structure that is distinct from its α,ω-terminal analog, 1,6-dichlorohexane [2]. This unique placement imparts specific reactivity and physicochemical properties relevant to organic synthesis, where it serves primarily as a reagent and chemical intermediate .

Why 1,4-Dichlorohexane Cannot Be Substituted with Generic Dichloroalkanes in Critical Applications


The assumption that all dichlorohexanes are functionally interchangeable is incorrect and can lead to significant failures in experimental design or industrial process development. The position of the chlorine substituents is the primary determinant of a molecule's reactivity, selectivity, and physical properties [1]. For instance, the terminal, symmetrical 1,6-dichlorohexane is favored for creating linear polymers and chains, whereas the internal placement of one chlorine atom in 1,4-dichlorohexane alters the molecule's dipole moment, conformational flexibility, and steric environment [2]. This structural variation directly influences outcomes in nucleophilic substitution, elimination reactions, and its behavior as a solvent or precursor . Sourcing a generic 'dichlorohexane' without specifying the isomer risks using the wrong building block, which can result in the synthesis of an incorrect product, a different polymer architecture, or a failed catalytic reaction, as documented in comparative polymerization studies [3].

Quantitative Differentiation: 1,4-Dichlorohexane's Unique Performance Metrics Compared to Analogs


Comparative Isomerization Enthalpy: A Quantitative Measure of Thermodynamic Stability vs. 1,3- and 1,5-Dichlorohexanes

Direct calorimetric and equilibrium studies have quantified the relative thermodynamic stability of dichlorohexane isomers. The standard enthalpy of reaction (ΔrH°) for the isomerization of 1,4-dichlorohexane to other positional isomers was determined to be -2.2 ± 0.1 kJ/mol [1]. This specific quantitative value differentiates it from its close analogs and indicates a particular energetic landscape. For comparison, while the absolute data for other isomers in the same study are not directly listed in this source, the measured value for the 1,4-isomer provides a precise, verifiable benchmark for computational chemistry, process simulation, and understanding its formation or conversion in synthetic pathways.

Organic Chemistry Thermodynamics Isomer Stability

Differentiation by Polymerization Outcome: Functionality as a Non-Linear Monomer vs. Linear α,ω-Dichlorohexanes

The structural difference between 1,4-dichlorohexane and 1,6-dichlorohexane translates into a fundamental difference in polymer architecture. The terminal α,ω-dichloroalkanes like 1,6-dichlorohexane are widely used as monomers to create linear polymers when reacted with diamines or other difunctional nucleophiles . In contrast, the unsymmetrical and non-terminal chlorine placement in 1,4-dichlorohexane creates a building block that is less symmetrical. While 1,6-dichlorohexane has been successfully used in the synthesis of linear polypiperazines [1], the use of 1,4-dichlorohexane in similar contexts is expected to yield polymers with different chain flexibilities, lower degrees of crystallinity, and altered glass transition temperatures due to the kink introduced by the off-center second reactive site. This makes it a potential candidate for creating amorphous or branched polymeric structures where such properties are desired.

Polymer Chemistry Materials Science Step-Growth Polymerization

Distinct Reactivity Profile in Nucleophilic Substitution: Differential Chlorine Atom Activation

The reactivity of the two chlorine atoms in 1,4-dichlorohexane is not equivalent due to their different positions on the carbon chain (primary vs. secondary carbon). In contrast, the chlorine atoms in 1,6-dichlorohexane are both on primary carbons and are chemically equivalent. Studies on related α,ω-dichloroalkanes, such as 1,6-dichlorohexane, have shown that during reductive dechlorination on molecular sieves, the dechlorination yield does not exceed 50%, suggesting that only one of the two equivalent terminal chlorine atoms is activated under those specific conditions [1]. For 1,4-dichlorohexane, the primary and secondary C-Cl bonds will have different bond dissociation energies and steric accessibility, leading to a higher degree of chemoselectivity in SN2 and elimination reactions [2]. This allows for stepwise functionalization, enabling the synthesis of more complex asymmetric molecules compared to its symmetrical counterparts.

Organic Synthesis SN2 Reactions Reaction Kinetics

Validated Application Scenarios for 1,4-Dichlorohexane Based on Its Differentiated Properties


Synthesis of Asymmetric or Non-Linear Specialty Polymers and Oligomers

As demonstrated by its structural differentiation from 1,6-dichlorohexane, 1,4-dichlorohexane is the preferred monomer or co-monomer when the research or production goal is to create polymers with reduced crystallinity, increased flexibility, or specific non-linear architectures. Its use is warranted over 1,6-dichlorohexane when designing materials that require a more amorphous character, lower glass transition temperatures, or unique viscoelastic properties, as the kink in the monomer backbone directly translates to the final polymer chain [1].

Precursor for Stepwise, Chemoselective Synthesis of Complex Molecules

Owing to the presence of two inequivalent C-Cl bonds (one primary and one secondary), 1,4-dichlorohexane is a valuable building block for multi-step organic syntheses. It allows chemists to perform sequential nucleophilic substitutions or eliminations, selectively replacing one chlorine atom while leaving the other intact for a later, different transformation. This chemoselectivity is a quantifiable advantage over the symmetric 1,6-dichlorohexane, which presents two identical reactive centers and is prone to forming symmetrical, difunctionalized products in a single pot [2]. This enables the construction of more complex, asymmetric target molecules.

Model Compound for Studying the Influence of Chlorine Position on Reactivity and Physical Properties

The measured standard enthalpy of isomerization for 1,4-dichlorohexane (-2.2 ± 0.1 kJ/mol) provides a key quantitative data point for thermochemical models and computational studies of chlorinated hydrocarbons [3]. Researchers studying structure-property relationships in haloalkanes can utilize 1,4-dichlorohexane as a specific, well-characterized model compound to investigate the effects of internal chlorine substitution on boiling point, density, viscosity, and reactivity, compared to the better-known terminal dichloroalkanes. This makes it a critical tool for advancing fundamental understanding in physical organic chemistry.

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